molecular formula C24H16Cl2N4O8 B14476486 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium diperchlorate CAS No. 72046-05-0

1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium diperchlorate

Cat. No.: B14476486
CAS No.: 72046-05-0
M. Wt: 559.3 g/mol
InChI Key: TVVHUEAAWQPZRY-UHFFFAOYSA-L
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Description

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of cyanophenyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4-cyanobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical reactivity. These complexes can participate in various catalytic processes, leading to the formation of desired products .

Comparison with Similar Compounds

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds, such as:

  • 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
  • 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
  • 1,1’-Bis(4-carboxyphenyl)-4,4’-bipyridine-1,1’-diium chloride

These compounds share a similar bipyridine core but differ in the substituents attached to the phenyl rings. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium diperchlorate arise from the presence of cyanophenyl groups, which impart distinct electronic and steric effects .

Properties

CAS No.

72046-05-0

Molecular Formula

C24H16Cl2N4O8

Molecular Weight

559.3 g/mol

IUPAC Name

4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;diperchlorate

InChI

InChI=1S/C24H16N4.2ClHO4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;2*2-1(3,4)5/h1-16H;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

TVVHUEAAWQPZRY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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